methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate
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Overview
Description
Methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate is a complex organic compound with a unique structure that includes multiple hydroxyl groups, methoxycarbonyl groups, and xanthene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the xanthene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Methoxycarbonylation: The methoxycarbonyl group is introduced using methyl chloroformate in the presence of a base like triethylamine.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound’s hydroxyl groups and xanthene core may interact with biological molecules, making it a potential candidate for drug development or as a biochemical probe.
Medicine
In medicine, the compound’s unique structure could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its multiple functional groups.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding or hydrophobic interactions. The multiple hydroxyl groups could form hydrogen bonds with amino acid residues in proteins, while the xanthene core could interact with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate: This compound is structurally similar but may have different functional groups or stereochemistry.
Other xanthene derivatives: Compounds with similar xanthene cores but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and reactivity compared to other similar compounds.
Properties
CAS No. |
14153-18-5 |
---|---|
Molecular Formula |
C32H32O15 |
Molecular Weight |
656.593 |
IUPAC Name |
methyl (3R,4S,4aS)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C32H32O15/c1-11-9-15(33)21-24(37)19-16(46-30(21,25(11)38)28(41)44-3)7-5-13(22(19)35)14-6-8-17-20(23(14)36)27(40)31(43)18(34)10-12(2)26(39)32(31,47-17)29(42)45-4/h5-8,11-12,18,25-26,34-39,43H,9-10H2,1-4H3/t11-,12+,18+,25+,26+,30+,31+,32-/m1/s1 |
InChI Key |
DHVUAPZQNSHFRP-UZAXJSHNSA-N |
SMILES |
CC1CC(C2(C(=O)C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O)O |
Origin of Product |
United States |
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